molecular formula C14H11F3O3 B4175802 ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate

ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate

Cat. No. B4175802
M. Wt: 284.23 g/mol
InChI Key: ICXYDNGSNTWWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an ester that belongs to the class of furoic acid derivatives. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate may have anti-inflammatory and anti-cancer effects.
Biochemical and physiological effects:
Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation in animal models of inflammation. Additionally, it has been shown to have antioxidant effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations is that it may have low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate. One direction is to further investigate its anti-cancer and anti-inflammatory effects and to determine its mechanism of action in more detail. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, it may be interesting to investigate its potential as a reagent in organic synthesis and to develop new synthetic methods for its production.

Scientific Research Applications

Ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate has been used in scientific research for various applications. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been used as a fluorescent probe for the detection of metal ions and as a reagent in organic synthesis.

properties

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O3/c1-2-19-13(18)12-7-6-11(20-12)9-4-3-5-10(8-9)14(15,16)17/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXYDNGSNTWWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate
Reactant of Route 2
Reactant of Route 2
ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate
Reactant of Route 3
Reactant of Route 3
ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate
Reactant of Route 4
Reactant of Route 4
ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate
Reactant of Route 5
Reactant of Route 5
ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate
Reactant of Route 6
Reactant of Route 6
ethyl 5-[3-(trifluoromethyl)phenyl]-2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.